molecular formula C18H20N2 B1677119 ミアンセリン CAS No. 24219-97-4

ミアンセリン

カタログ番号: B1677119
CAS番号: 24219-97-4
分子量: 264.4 g/mol
InChIキー: UEQUQVLFIPOEMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ミアンセリンは、主にうつ病の治療に使用される四環系抗うつ薬です。セロトニンとノルアドレナリンの両方に作用することが知られています。 ミアンセリンは、抗不安作用、鎮静催眠作用、制吐作用、食欲増進作用も期待されています .

2. 製法

合成経路と反応条件: ミアンセリン塩酸塩の合成には、いくつかの段階があります。まず、ベンズアルデヒドとネオバリカインを化学的に結合させて中間体を作ります。この中間体をスチレンオキシドと反応させた後、チオニル、o-アミノベンジルアルコール、ボレチ酸とさらに反応させます。 最後の段階では、塩化エチルカルボニル、ホルムアルデヒド、ギ酸との反応を行い、ミアンセリン塩酸塩が生成されます .

工業生産方法: ミアンセリン塩酸塩の工業生産では、収率を高め、生産コストを削減するために反応条件を最適化しています。 このプロセスには、濃硫酸、炭酸ナトリウム、塩酸-酢酸エチルを用いた酸性化が含まれます .

科学的研究の応用

Mianserin has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study tetracyclic antidepressants.

    Biology: Investigated for its effects on neurotransmitter systems.

    Medicine: Primarily used to treat major depressive disorder and insomnia.

    Industry: Utilized in the formulation of pharmaceutical products

作用機序

ミアンセリンは、α-アドレナリン受容体、ヒスタミン H1 受容体、特定のセロトニン受容体を阻害することによって効果を発揮します。ノルエピネフリン再取り込みの弱い阻害剤であり、ノルエピネフリンの放出を強力に促進します。 この薬の治療効果は、主に 5-HT2 と α2 のシナプス前および神経体細胞の自己受容体および異種受容体に対する拮抗作用によるものです .

類似化合物:

    ミルタザピン: 化学的にも機能的にもミアンセリンに似ていますが、薬理作用と代謝挙動に大きな違いがあります。

    アミトリプチリン: 治療効果は似ていますが、副作用プロファイルが異なる別の四環系抗うつ薬です。

独自性: ミアンセリンは、セロトニンとノルアドレナリンの両方に作用するメカニズム、強い抗ヒスタミン作用、最小限の抗コリン作用を併せ持つことから、ユニークな薬剤です .

生化学分析

Biochemical Properties

Mianserin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an antagonist at 5-HT2 and α2 presynaptic and somatodendritic auto- and hetero-receptors, thereby increasing serotonergic and noradrenergic neurotransmission . Additionally, mianserin has a strong antihistaminic effect, which contributes to its sedative properties . The compound’s interaction with these receptors modulates neurotransmitter release and reuptake, influencing mood and anxiety levels.

Cellular Effects

Mianserin affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Mianserin’s antagonistic action on 5-HT2 and α2 receptors leads to increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission . This modulation of neurotransmitter levels impacts cell signaling pathways involved in mood regulation and stress response. Furthermore, mianserin’s antihistaminic properties contribute to its sedative effects, affecting cellular metabolism and energy balance.

Molecular Mechanism

The molecular mechanism of mianserin involves its binding interactions with specific biomolecules. Mianserin binds to 5-HT2 and α2 receptors, inhibiting their activity and preventing the reuptake of serotonin and norepinephrine . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their availability for receptor binding and signaling. Additionally, mianserin’s antihistaminic effect is mediated through its interaction with histamine receptors, contributing to its sedative properties . These molecular interactions collectively contribute to mianserin’s antidepressant and anxiolytic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mianserin change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that mianserin maintains its efficacy over extended periods, with clinical effects becoming noticeable after 1-3 weeks of treatment

Dosage Effects in Animal Models

The effects of mianserin vary with different dosages in animal models. At therapeutic doses, mianserin exhibits antidepressant and anxiolytic effects without significant adverse effects . At higher doses, mianserin may induce toxic or adverse effects, including hypomania, seizures, and hematological problems . These threshold effects highlight the importance of careful dosage management in clinical settings to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Mianserin is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its pharmacokinetics and pharmacodynamics. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic processes affect the compound’s bioavailability, half-life, and overall efficacy. Additionally, mianserin’s impact on metabolic flux and metabolite levels contributes to its therapeutic effects and potential side effects.

Transport and Distribution

Mianserin is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its passage across cell membranes, allowing it to reach its target receptors in the central nervous system . Mianserin’s interaction with transporters and binding proteins influences its localization and accumulation within different tissues, affecting its overall pharmacokinetic profile and therapeutic efficacy.

Subcellular Localization

The subcellular localization of mianserin plays a crucial role in its activity and function. Mianserin is primarily localized in the synaptic cleft, where it interacts with 5-HT2 and α2 receptors to modulate neurotransmitter release and reuptake . Additionally, mianserin’s antihistaminic properties are mediated through its interaction with histamine receptors in various cellular compartments . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its overall pharmacological effects.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of mianserin hydrochloride involves several steps. Starting with benzaldehyde and neovaricaine, these compounds are chemically combined to form an intermediate. This intermediate reacts with styrene oxide, followed by further reactions with thionyl, o-amino benzyl alcohol, and boletic acid. The final steps involve reactions with ethyl chlorocarbonate, formaldehyde, and formic acid, leading to the formation of mianserin hydrochloride .

Industrial Production Methods: The industrial production of mianserin hydrochloride optimizes reaction conditions to enhance yield and reduce production costs. This process involves the use of concentrated sulfuric acid, sodium carbonate, and hydrochloric acid-ethyl acetate for acidulation .

化学反応の分析

反応の種類: ミアンセリンは、酸化、還元、置換など、さまざまな化学反応を起こします。 ミアンセリンの代謝には、8-ヒドロキシミアンセリン、デスメチルミアンセリン、ミアンセリン 2-オキシドの 3 つの主要な酸化生成物の生成が含まれます .

一般的な試薬と条件:

    酸化: シトクロム P-450 酵素が関与します。

    還元: 通常、水素化ホウ素ナトリウムなどの還元剤が関与します。

    置換: 多くの場合、求核置換反応が関与します。

主要な生成物: これらの反応から生成される主要な生成物には、8-ヒドロキシミアンセリン、デスメチルミアンセリン、ミアンセリン 2-オキシドが含まれます .

4. 科学研究への応用

ミアンセリンは、幅広い科学研究分野で応用されています。

    化学: 四環系抗うつ薬のモデル化合物として使用されています。

    生物学: 神経伝達物質系への影響について研究されています。

    医学: 主に重度のうつ病や不眠症の治療に使用されています。

    産業: 医薬品製品の製剤に使用されています

類似化合物との比較

    Mirtazapine: Chemically and functionally similar to mianserin but with significant differences in pharmacological activity and metabolic behavior.

    Amitriptyline: Another tetracyclic antidepressant with similar therapeutic effects but different side effect profiles.

Uniqueness: Mianserin is unique due to its combined serotonergic and noradrenergic mechanism of action, along with its strong antihistaminic effect and minimal anticholinergic properties .

特性

IUPAC Name

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQUQVLFIPOEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21535-47-7 (mono-hydrochloride)
Record name Mianserin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023317
Record name Mianserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mianserin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.32e-01 g/L
Record name Mianserin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mianserin's mechanism of therapeutic action is not well understood, although it apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors.
Record name Mianserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

24219-97-4
Record name Mianserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24219-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mianserin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mianserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mianserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mianserin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250PJI13LM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MIANSERIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mianserin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mianserin
Reactant of Route 2
Mianserin
Reactant of Route 3
Mianserin
Reactant of Route 4
Mianserin
Reactant of Route 5
Mianserin
Reactant of Route 6
Mianserin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。